molecular formula C25H21NO4 B2374876 3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-59-5

3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2374876
CAS No.: 929402-59-5
M. Wt: 399.446
InChI Key: BUHONLARHPVXDL-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a p-tolyl group, and a dihydrochromeno[8,7-e][1,3]oxazinone core

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the p-tolyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can be compared with other similar compounds, such as:

    Chromeno[8,7-e][1,3]oxazines: These compounds share the same core structure but differ in the substituents attached to the core.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different core structures.

    Tolyl derivatives: Compounds with a p-tolyl group but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methoxyphenyl)-9-(4-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-16-7-9-17(10-8-16)26-13-20-23(30-15-26)12-11-19-24(27)21(14-29-25(19)20)18-5-3-4-6-22(18)28-2/h3-12,14H,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHONLARHPVXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5OC)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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